Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .
Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .
Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Specific Scientific Field: This application falls under the field of Organic Synthesis .
Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .
Diethyl (Boc-amino)malonate is a valuable reagent in organic synthesis, particularly in peptide chemistry. It serves as a precursor for the synthesis of various α-amino acid derivatives by incorporating a protected amino group (Boc or tert-butoxycarbonyl) and a malonate moiety (CH2(COOR)2) onto the molecule [].
While information on Dimethyl (Boc-amino)malonate is scarce, we can analyze the structure of Diethyl (Boc-amino)malonate (Figure 1) to understand potential features of its dimethyl counterpart.
The key features include:
Figure 1. Structure of Diethyl (Boc-amino)malonate (replace ethyl groups with methyl groups for Dimethyl (Boc-amino)malonate)
The primary application of Diethyl (Boc-amino)malonate lies in its use as a starting material for the synthesis of α-amino acid derivatives. The general reaction scheme involves:
Balanced chemical equation for deprotection (example):
(CH3)3COCONHCH(COOCH2CH3)2 + HCl -> H2NCH(COOCH2CH3)2 + (CH3)3COCl (1)
There is no data available for the specific physical and chemical properties of Dimethyl (Boc-amino)malonate. However, Diethyl (Boc-amino)malonate is reported to be a colorless oil or solid with a melting point around 40-50°C [].